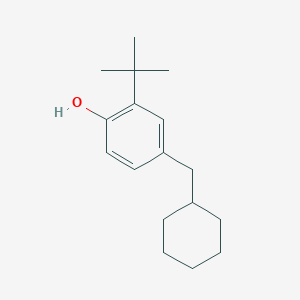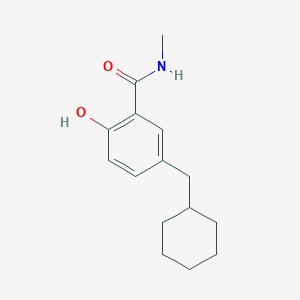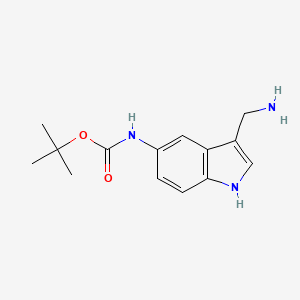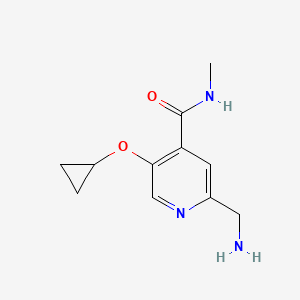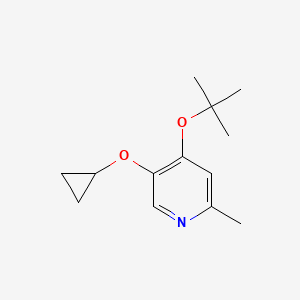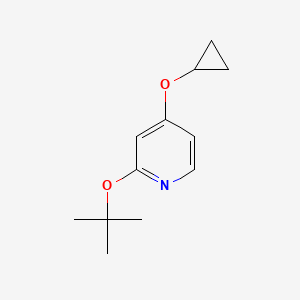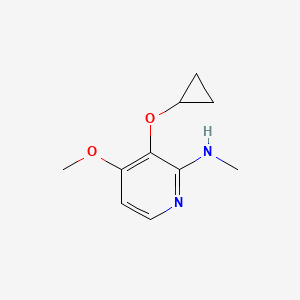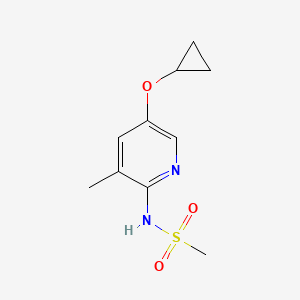
3-(Aminomethyl)-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-ethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with an aminomethyl group at the 3-position and an ethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: 2-ethylphenol, formaldehyde, ammonia.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)phenol: Lacks the ethyl group at the 2-position, leading to different chemical properties and reactivity.
2-(Aminomethyl)phenol: The position of the aminomethyl group is different, affecting its interaction with other molecules.
4-(Aminomethyl)phenol: The aminomethyl group is at the 4-position, resulting in distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-2-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2,6,10H2,1H3 |
Clé InChI |
HAZAVUFSKYTDPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


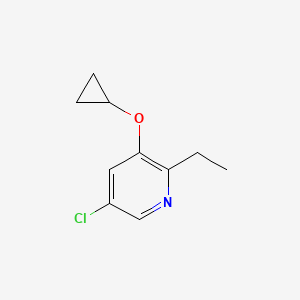
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
